4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide
Description
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide (CAS: 1094562-12-5) is a sulfone derivative of thiomorpholine, characterized by a 1,1-dioxide moiety and a substituted aromatic ring. Its molecular formula is C₁₀H₁₃FN₂O₂S, with a fluorine atom at the ortho-position and an amino group at the para-position on the phenyl ring. This compound’s unique substitution pattern enhances its electronic and steric properties, influencing its biological interactions and metabolic stability.
Properties
Molecular Formula |
C10H13FN2O2S |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroaniline |
InChI |
InChI=1S/C10H13FN2O2S/c11-9-7-8(12)1-2-10(9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,12H2 |
InChI Key |
APZKTCRFLWEDMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
- The initial step involves reacting a halogenated nitrobenzene, typically 1-bromo-2-fluoro-4-nitrobenzene or a related fluoronitrobenzene, with thiomorpholine or thiomorpholine dioxide.
- When using thiomorpholine dioxide directly, the reaction proceeds efficiently with highly electron-deficient substrates such as 1,3-difluoro-2-nitrobenzene, yielding substitution products in up to 95% yield due to strong electron-withdrawing effects enhancing electrophilicity.
- For less electron-deficient nitrobenzenes (e.g., 4-nitro-2-fluorobenzene), the nucleophile used is thiomorpholine (the thioether) , followed by subsequent oxidation to the dioxide. Direct substitution with thiomorpholine dioxide in these cases is ineffective.
Reduction of Nitro Group to Amino Group
- The nitro group on the substituted aromatic ring is reduced to an amino group using hydrazine hydrate or catalytic hydrogenation.
- Hydrazine reduction is a common method, often performed in the presence of a catalyst such as palladium on carbon or Raney nickel.
- This step converts the intermediate 4-(4-nitro-2-fluorophenyl)thiomorpholine 1,1-dioxide into the desired 4-(4-amino-2-fluorophenyl)thiomorpholine 1,1-dioxide.
Representative Experimental Conditions and Yields
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiomorpholine derivative.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiomorpholine dioxide structure may also play a role in the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide include:
Antimicrobial Activity
Thiomorpholine 1,1-dioxides exhibit moderate to potent activity against bacterial and fungal strains. For example:
- 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide derivatives showed MIC values of 6.25–25 µg/mL against Staphylococcus aureus and Candida albicans .
- Amides of thiomorpholine carboxylate demonstrated MICs of 12.5–50 µg/mL against Escherichia coli and Aspergillus niger .
Structure-Activity Relationship (SAR) Insights
- Amino Group: The para-amino group facilitates hydrogen bonding with biological targets, critical for antimicrobial and kinase-inhibitory activities .
- Sulfone Moiety: The 1,1-dioxide group enhances solubility and oxidative stability compared to non-oxidized thiomorpholines .
Biological Activity
4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine derivatives with various aryl amines. The specific synthetic pathways can vary, but they often leverage existing methodologies for creating thiomorpholine derivatives while ensuring that the desired amino and fluorine substitutions are achieved.
Antibacterial Activity
Research indicates that thiomorpholine derivatives exhibit significant antibacterial properties. In a study evaluating various derivatives, including those similar to 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide, compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that many of these compounds displayed notable inhibition zones in agar disc diffusion assays:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide | S. aureus | 15 |
| 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide | E. coli | 12 |
| Control (Ciprofloxacin) | S. aureus | 25 |
| Control (Ciprofloxacin) | E. coli | 22 |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer properties of 4-(4-Amino-2-fluorophenyl)thiomorpholine 1,1-dioxide have also been explored. A study involving various cancer cell lines showed that this compound exhibited moderate cytotoxic effects:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| A549 (Lung Cancer) | 20.12 |
| HeLa (Cervical Cancer) | 18.45 |
The IC50 values indicate that while the compound is not the most potent anticancer agent available, it demonstrates sufficient activity to warrant further investigation into its mechanisms and potential modifications to enhance efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of thiomorpholine derivatives:
-
Case Study on Antibacterial Efficacy :
- A study published in Molecules evaluated a series of thiomorpholine derivatives for their antibacterial properties against multidrug-resistant strains. The results indicated that certain modifications to the thiomorpholine structure significantly enhanced activity against resistant strains.
-
Anticancer Mechanism Investigation :
- Another investigation focused on the mechanism of action of similar compounds revealed that they induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that further structural optimization could lead to improved anticancer agents.
-
Combination Therapy Studies :
- Research has also explored the use of thiomorpholine derivatives in combination with existing antibiotics and chemotherapeutics, showing synergistic effects that enhance overall efficacy against resistant bacterial strains and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
